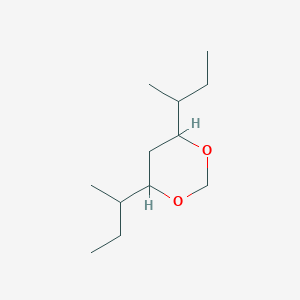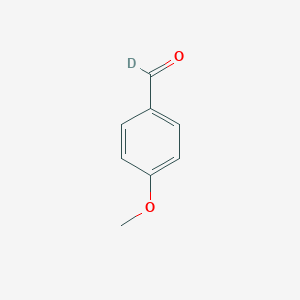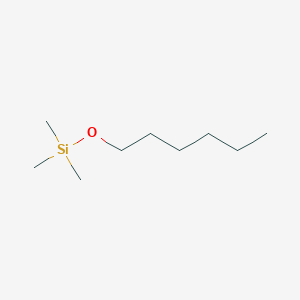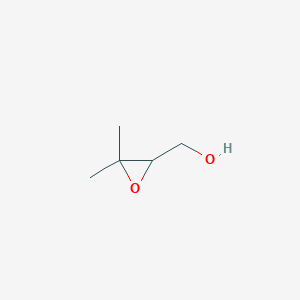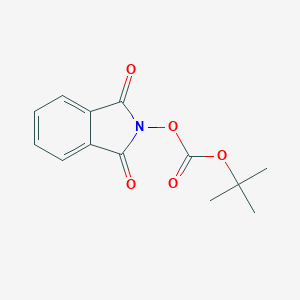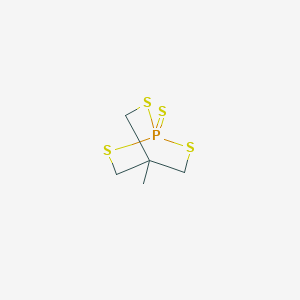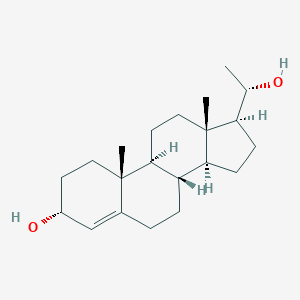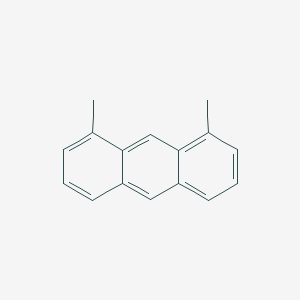
1,8-Dimethylanthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Dimethylanthracene (DMA) is a polycyclic aromatic hydrocarbon (PAH) that has been widely used in scientific research due to its unique properties. It is a colorless solid that has a molecular weight of 218.28 g/mol and a melting point of 157-159°C. DMA is soluble in organic solvents like benzene, toluene, and dichloromethane. It is used in various fields of research, including organic chemistry, material science, and photochemistry.
Mécanisme D'action
The mechanism of action of 1,8-Dimethylanthracene is not well understood. However, it is believed to act as a photosensitizer, meaning that it can absorb light energy and transfer it to other molecules. This property makes it useful in photodynamic therapy, which involves the use of light to activate a photosensitizer and destroy cancer cells.
Biochemical and Physiological Effects:
1,8-Dimethylanthracene has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. However, it should be handled with care as it is a potential carcinogen.
Avantages Et Limitations Des Expériences En Laboratoire
1,8-Dimethylanthracene has several advantages and limitations for use in lab experiments. Its high electron mobility and good photoconductivity make it useful in the development of electronic devices. However, its potential carcinogenicity means that it should be handled with care and disposed of properly.
Orientations Futures
There are several future directions for the use of 1,8-Dimethylanthracene in scientific research. One area of interest is the development of new organic semiconductors and photovoltaic devices. 1,8-Dimethylanthracene has shown promise in these areas, and further research is needed to optimize its properties for use in these applications. Another area of interest is the use of 1,8-Dimethylanthracene in photodynamic therapy for the treatment of cancer. Further research is needed to determine the optimal conditions for the use of 1,8-Dimethylanthracene in this application. Additionally, 1,8-Dimethylanthracene could be used in the development of new materials for use in electronic devices, such as OLEDs and field-effect transistors.
Méthodes De Synthèse
1,8-Dimethylanthracene can be synthesized by various methods, including the Diels-Alder reaction, Friedel-Crafts reaction, and Suzuki reaction. The most common method of synthesizing 1,8-Dimethylanthracene is the Diels-Alder reaction, which involves the reaction of anthracene with 2,3-dimethyl-1,3-butadiene in the presence of a Lewis acid catalyst such as aluminum chloride. The yield of 1,8-Dimethylanthracene from this reaction is typically high, and the reaction is relatively simple to perform.
Applications De Recherche Scientifique
1,8-Dimethylanthracene has been used in various scientific research applications, including the development of organic semiconductors, photovoltaic devices, and organic light-emitting diodes (OLEDs). 1,8-Dimethylanthracene is a highly conjugated molecule, which makes it an excellent candidate for use in these applications. It has been shown to have high electron mobility and good photoconductivity, which makes it useful in the development of electronic devices.
Propriétés
Numéro CAS |
15815-47-1 |
|---|---|
Nom du produit |
1,8-Dimethylanthracene |
Formule moléculaire |
C16H14 |
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
1,8-dimethylanthracene |
InChI |
InChI=1S/C16H14/c1-11-5-3-7-13-9-14-8-4-6-12(2)16(14)10-15(11)13/h3-10H,1-2H3 |
Clé InChI |
WAPSEVALXZJQLL-UHFFFAOYSA-N |
SMILES |
CC1=C2C=C3C(=CC=CC3=CC2=CC=C1)C |
SMILES canonique |
CC1=C2C=C3C(=CC=CC3=CC2=CC=C1)C |
Synonymes |
1,8-Dimethylanthracene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





